N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide: is a chemical compound with the molecular formula C11H10N4O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride to form 4-acetamido-1,2,5-oxadiazole. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by interfering with essential proteins and pathways, such as menaquinone biosynthesis and siderophore production. This leads to iron starvation and bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
N-(1,3,4-oxadiazol-2-yl)benzamide: Known for its antibacterial properties.
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide: Similar structure with a methoxy group, used in different applications.
Uniqueness: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific acetamido and oxadiazole functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
640238-21-7 |
---|---|
Molekularformel |
C11H10N4O3 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10N4O3/c1-7(16)12-9-10(15-18-14-9)13-11(17)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14,16)(H,13,15,17) |
InChI-Schlüssel |
JMAQDMFYTUKFLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NON=C1NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.